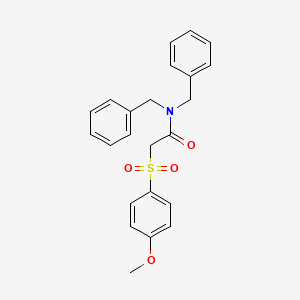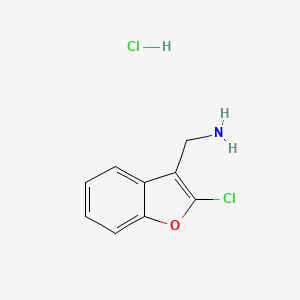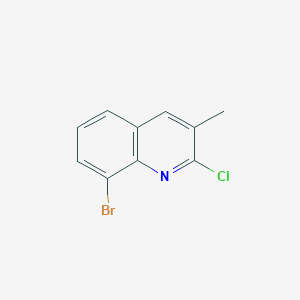
8-Bromo-2-chloro-3-methylquinoline
概要
説明
8-Bromo-2-chloro-3-methylquinoline is a type of quinoline, which is a class of organic compounds with a double-ring structure containing a benzene ring fused with a pyridine moiety . It has a molecular formula of C10H7BrClN .
Synthesis Analysis
Quinoline and its derivatives can be synthesized through various protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular weight of 8-Bromo-2-chloro-3-methylquinoline is 256.53 . The structure contains a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
Quinoline and its analogues have been reported to undergo various chemical reactions. For instance, they can undergo transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Physical And Chemical Properties Analysis
8-Bromo-2-chloro-3-methylquinoline has a density of 1.5±0.1 g/cm3, a boiling point of 299.7±20.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C .科学的研究の応用
C10H7BrClN\text{C}_{10}\text{H}_7\text{BrClN}C10H7BrClN
, has garnered interest in various fields. Here are six unique applications:- Anticancer Properties : Researchers have explored the anticancer potential of 8-Bromo-2-chloro-3-methylquinoline. It may inhibit specific cancer cell lines or target specific pathways involved in tumor growth .
- Kinase Inhibitors : The compound’s structure suggests it could act as a kinase inhibitor. Kinases play crucial roles in cell signaling and regulation, making them attractive drug targets .
- Neuroprotective Effects : Studies have investigated whether 8-Bromo-2-chloro-3-methylquinoline has neuroprotective properties. It might mitigate oxidative stress or inflammation in neuronal cells .
- Neurotransmitter Modulation : The compound’s interactions with neurotransmitter receptors could be relevant for neurological disorders or pain management .
- Organic Semiconductors : Researchers have explored its use as an organic semiconductor material. Its unique structure may allow for efficient charge transport in electronic devices .
- Light-Emitting Diodes (LEDs) : 8-Bromo-2-chloro-3-methylquinoline derivatives could find applications in OLEDs or other optoelectronic devices .
- Enzyme Inhibition Studies : The compound might inhibit specific enzymes due to its structural features. Investigating its effects on enzymes could provide insights into biological processes .
- Fluorescent Probes : Researchers have used quinoline derivatives as fluorescent probes for enzyme activity or cellular imaging .
- Environmental Monitoring : Quinoline derivatives, including 8-Bromo-2-chloro-3-methylquinoline, have been studied as environmental pollutants. Analytical methods can detect their presence in water or soil samples .
- Chelating Agents : The compound’s ability to form complexes with metal ions could be relevant for environmental remediation or metal extraction .
- Building Block for Synthesis : Chemists have used 8-Bromo-2-chloro-3-methylquinoline as a building block in the synthesis of more complex molecules. Its reactivity and functional groups make it versatile .
- Bioactivity Screening : Researchers have screened quinoline derivatives for various biological activities, including antimicrobial, antiviral, and anti-inflammatory properties .
Medicinal Chemistry and Drug Development
Neuroscience and Neuropharmacology
Materials Science and Organic Electronics
Chemical Biology and Enzyme Studies
Environmental Chemistry and Analytical Methods
Natural Product Synthesis and Chemical Biology
Safety and Hazards
将来の方向性
Quinoline and its derivatives have gained considerable attention due to their potential for industrial and medicinal applications . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, the future directions of 8-Bromo-2-chloro-3-methylquinoline could involve further exploration of its potential applications in these fields.
作用機序
Target of Action
Quinoline compounds, to which 8-bromo-2-chloro-3-methylquinoline belongs, are known to have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, often serving as scaffolds for drug discovery .
Mode of Action
Bromoquinolines, a group that includes 8-bromo-2-chloro-3-methylquinoline, are essential precursors for carbon-carbon bond formation. This suggests that 8-Bromo-2-chloro-3-methylquinoline may interact with its targets by forming new carbon-carbon bonds, leading to changes in the target molecules.
Biochemical Pathways
Quinoline derivatives have shown substantial biological activities , suggesting that they may affect multiple biochemical pathways
Result of Action
Given the biological activities of quinoline derivatives , it can be inferred that 8-Bromo-2-chloro-3-methylquinoline may have significant effects at the molecular and cellular levels.
特性
IUPAC Name |
8-bromo-2-chloro-3-methylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN/c1-6-5-7-3-2-4-8(11)9(7)13-10(6)12/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZHHBXTNGGWBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC=C2)Br)N=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-2-chloro-3-methylquinoline | |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

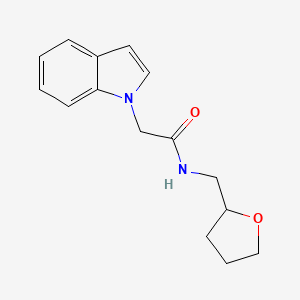
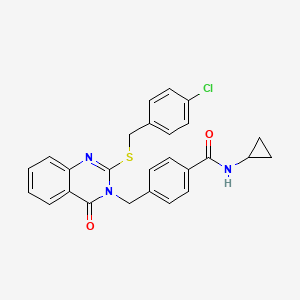

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2628802.png)
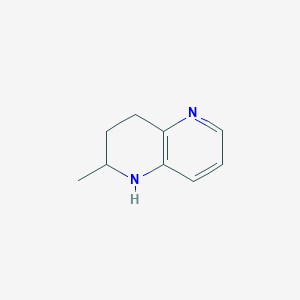
![1-(2,4-dichlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2628806.png)
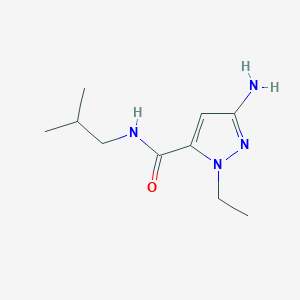

![2-(4-fluorophenyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2628814.png)
![1-Methoxy-9-oxa-2-azaspiro[5.5]undec-1-ene](/img/structure/B2628815.png)
![N-cyclohexyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide](/img/no-structure.png)
![4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]-N-(2-methylphenyl)piperidine-1-carboxamide](/img/structure/B2628817.png)
